![molecular formula C13H18ClNO2 B2587707 Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride CAS No. 2377004-81-2](/img/structure/B2587707.png)
Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride
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Description
Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride is a chemical compound that has been widely used in scientific research. This compound belongs to the class of piperidine derivatives and has been found to have various biochemical and physiological effects.
Scientific Research Applications
- Enantiospecific Synthesis Researchers have employed this compound in enantiospecific synthesis, particularly in the production of carboxylic acids. For instance, Deschenaux et al. (1989) synthesized enantiomers of 6-ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid using hydroxybutanoates, leading to tetrahydro-2H-pyranols with high enantiomeric excess.
- Asymmetric Synthesis of Spiroketals EN300-7456807 plays a crucial role in the asymmetric synthesis of spiroketals. Meilert et al. (2004) converted 2,2’-methylenebis [furan] into a complex spiroketal with high stereo- and enantioselectivity. These synthesized compounds exhibited cytotoxicity against cancer cell lines.
- Biocatalytic Procedure in Statin Synthesis Troiani et al. (2011) described a biocatalytic method for synthesizing a key lactonized statin side chain intermediate using EN300-7456807. This process was conducted in an aqueous medium, making it suitable for industrial applications.
- Antifungal Properties Although not directly related to scientific synthesis, it’s worth noting that EN300-7456807 has been evaluated for its antifungal properties. Studies have explored extracts from golden shower leaves, fruit, and seeds, assessing their efficacy against fungal pathogens.
- N-methyl-(2S,4R)-trans-4-hydroxy-L-proline (NMP), a derivative of EN300-7456807 , has demonstrated neuroprotective effects. Extracted from Sideroxylon obtusifolium, a Brazilian folk medicine, NMP exhibits anti-inflammatory and anti-oxidative properties .
- Other Chemical Reactions Beyond the mentioned applications, EN300-7456807 has been utilized in various chemical reactions, including the synthesis of tetrahydropyran derivatives as potential inhibitors for the SCFSKP2 E3 ligase complex.
Neuroprotective Effects
properties
IUPAC Name |
methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H/t11-,12+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDZRXKCRRLYSW-LYCTWNKOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC(C1)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCN[C@@H](C1)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride |
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